![molecular formula C41H45O2P B12885165 (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)
(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organophosphorus compound It features a phosphine oxide group attached to a binaphthyl structure, which is further substituted with mesityloxy and dicyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Mesityloxy Group: The mesityloxy group is introduced via an etherification reaction using mesityl alcohol and a suitable base.
Attachment of the Phosphine Oxide Group: The phosphine oxide group is attached through a reaction with a phosphine precursor, followed by oxidation.
Cyclohexyl Substitution: The final step involves the substitution of cyclohexyl groups onto the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Reduction: The phosphine oxide can be reduced back to phosphine using reducing agents like phenylsilane.
Substitution: The compound can undergo substitution reactions where the mesityloxy or cyclohexyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxide, while reduction yields the original phosphine compound.
Wissenschaftliche Forschungsanwendungen
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications:
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metals.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metals like palladium and rhodium, and the pathways involved are typically those related to catalytic cycles in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A chiral diphosphine ligand used in asymmetric catalysis.
Phosphine Sulfides: These are pentavalent derivatives of organophosphines used as synthetic intermediates.
1,1-Diphosphines: These compounds are used as ligands in homogeneous catalysis.
Uniqueness
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is unique due to its combination of mesityloxy and dicyclohexyl groups, which provide steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in reactions requiring high selectivity and stability.
Eigenschaften
Molekularformel |
C41H45O2P |
|---|---|
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
1-(2-dicyclohexylphosphorylnaphthalen-1-yl)-2-(2,4,6-trimethylphenoxy)naphthalene |
InChI |
InChI=1S/C41H45O2P/c1-28-26-29(2)41(30(3)27-28)43-37-24-22-31-14-10-12-20-35(31)39(37)40-36-21-13-11-15-32(36)23-25-38(40)44(42,33-16-6-4-7-17-33)34-18-8-5-9-19-34/h10-15,20-27,33-34H,4-9,16-19H2,1-3H3 |
InChI-Schlüssel |
MKHDXLZCYLFLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

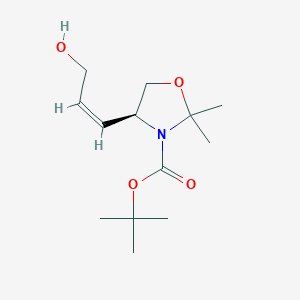
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
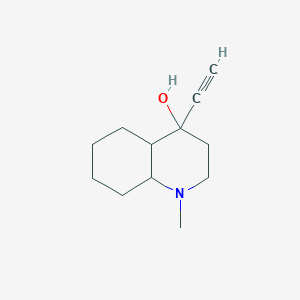
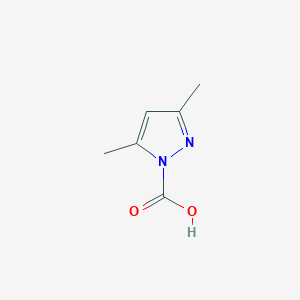
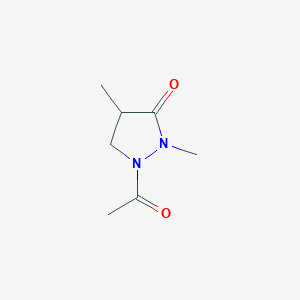

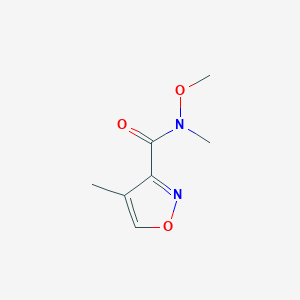


![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)
